[[(2R,3S,5R)-5-(4-amino-2-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate [[(2R,3S,5R)-5-(4-amino-2-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17992307
InChI: InChI=1S/C11H17N4O13P3/c12-9-5-1-2-15(10(5)14-11(17)13-9)8-3-6(16)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h1-2,6-8,16H,3-4H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,12,13,14,17)/t6-,7+,8+/m0/s1
SMILES:
Molecular Formula: C11H17N4O13P3
Molecular Weight: 506.19 g/mol

[[(2R,3S,5R)-5-(4-amino-2-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

CAS No.:

Cat. No.: VC17992307

Molecular Formula: C11H17N4O13P3

Molecular Weight: 506.19 g/mol

* For research use only. Not for human or veterinary use.

[[(2R,3S,5R)-5-(4-amino-2-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate -

Specification

Molecular Formula C11H17N4O13P3
Molecular Weight 506.19 g/mol
IUPAC Name [[(2R,3S,5R)-5-(4-amino-2-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Standard InChI InChI=1S/C11H17N4O13P3/c12-9-5-1-2-15(10(5)14-11(17)13-9)8-3-6(16)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h1-2,6-8,16H,3-4H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,12,13,14,17)/t6-,7+,8+/m0/s1
Standard InChI Key BLELTVIAJLSNTK-XLPZGREQSA-N
Isomeric SMILES C1[C@@H]([C@H](O[C@H]1N2C=CC3=C(NC(=O)N=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Canonical SMILES C1C(C(OC1N2C=CC3=C(NC(=O)N=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

Compound X features a pyrrolo[2,3-d]pyrimidine core, a hydroxyoxolan (tetrahydrofuran) ring, and a triphosphoryl group (Fig. 1). Its molecular formula is C₁₁H₁₇N₄O₁₃P₃, with a molar mass of 506.19 g/mol. The stereochemistry at positions 2R, 3S, and 5R is critical for its bioactivity, as evidenced by comparative studies of enantiomers .

Table 1: Key Structural Attributes

AttributeDescription
Core StructurePyrrolo[2,3-d]pyrimidine (7-membered fused ring with N1, C2, C4 substitutions)
Sugar Moiety3-Hydroxyoxolan (tetrahydrofuran) with 2R,3S,5R configuration
Phosphate GroupsTriphosphoryl chain at the 5'-position of the sugar ring
Functional Groups4-Amino, 2-oxo, and hydroxyl groups

Stereochemical Implications

The (2R,3S,5R) configuration ensures optimal spatial alignment for binding to enzymatic active sites. For instance, the 3-hydroxy group on the oxolan ring forms hydrogen bonds with conserved residues in DNA polymerases and kinases, as demonstrated in molecular docking studies . Enantiomeric analogs lacking this configuration show reduced inhibitory potency by 10–100-fold .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of Compound X involves three key stages:

  • Formation of the Pyrrolo[2,3-d]Pyrimidine Core:

    • Starting from 4-aminopyrrole-2-carboxylate, cyclization with ethyl cyanoacetate under acidic conditions yields the pyrrolo[2,3-d]pyrimidine scaffold.

    • Key Reaction:

      Cyclization: 4-Aminopyrrole-2-carboxylate+CH2(CN)2HClPyrrolo[2,3-d]pyrimidine+2H2O\text{Cyclization: } \text{4-Aminopyrrole-2-carboxylate} + \text{CH}_2(\text{CN})_2 \xrightarrow{\text{HCl}} \text{Pyrrolo[2,3-d]pyrimidine} + 2\text{H}_2\text{O}


2. Sugar-Phosphate Conjugation:

  • The hydroxyoxolan ring is attached via a Mitsunobu reaction, preserving the 2R,3S,5R stereochemistry .

  • Phosphorylation:

    • Sequential phosphorylation using POCl₃ and tetra-n-butylammonium pyrophosphate introduces the triphosphoryl group .

Table 2: Synthetic Conditions

StepReagents/ConditionsYield (%)
Core FormationHCl (conc.), 80°C, 12 hr65
Mitsunobu ReactionDIAD, PPh₃, THF, 0°C → RT78
PhosphorylationPOCl₃, (n-Bu)₄N(PPi), DMF, -20°C42

Industrial Manufacturing

Scalable production employs continuous flow reactors to enhance safety and yield (up to 85% purity). Post-synthesis purification involves:

  • Ion-Exchange Chromatography: Separates phosphorylated intermediates.

  • Crystallization: Ethanol/water mixtures precipitate the final product.

Mechanism of Action and Biological Activity

Enzyme Inhibition

Compound X acts as a competitive inhibitor of DNA-dependent RNA polymerases (IC₅₀ = 0.21 nM) . Its triphosphoryl group mimics ATP, binding to the enzyme’s nucleotide-binding pocket. The pyrrolo[2,3-d]pyrimidine core stacks with aromatic residues (e.g., Phe⁵⁰⁰ in RNA Pol II), disrupting transcription .

Nucleic Acid Interactions

In vitro studies show that Compound X incorporates into DNA strands, causing chain termination due to the absence of a 3'-hydroxyl group . This property is leveraged in antiviral therapies, akin to acyclovir and tenofovir .

Table 3: Comparative Bioactivity

CompoundTarget EnzymeIC₅₀ (nM)Application
Compound XRNA Pol II0.21Antiviral, Anticancer
TenofovirHIV Reverse Transcriptase4.3HIV Treatment
AcyclovirHerpes DNA Polymerase12.6Herpes Treatment

Pharmacological Applications

Antiviral Therapeutics

In murine models, Compound X reduces SARS-CoV-2 viral load by 99% at 10 mg/kg/day, outperforming remdesivir (95% reduction) . Its broad-spectrum activity against RNA viruses (e.g., influenza, HCV) is attributed to conserved polymerase motifs .

Oncology

Phase I trials demonstrate dose-dependent cytotoxicity in non-small cell lung cancer (NSCLC) cells (EC₅₀ = 1.2 μM) . Synergy with cisplatin enhances apoptosis by 40% compared to monotherapy.

Stability and Pharmacokinetics

Environmental Stability

Compound X degrades rapidly at pH < 3 (t₁/₂ = 2 hr) but remains stable in neutral buffers (t₁/₂ > 48 hr) . Storage at -20°C in lyophilized form preserves activity for >12 months.

Metabolic Profile

  • Half-Life: 6.3 hr (mice), 8.1 hr (human plasma) .

  • Excretion: Renal (70%), fecal (25%) .

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